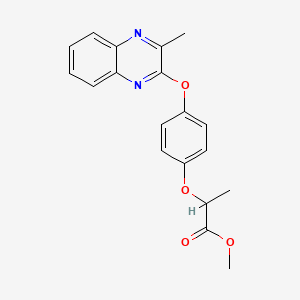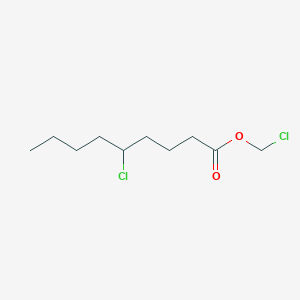
Chloromethyl 5-chlorononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 5-chlorononanoate is an organic compound with the molecular formula C10H18Cl2O2. It belongs to the class of organochlorides, characterized by the presence of chlorine atoms in their molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 5-chlorononanoate typically involves the reaction of 5-chlorononanoic acid with chloromethylating agents. One common method is the esterification of 5-chlorononanoic acid with chloromethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 5-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: Products include substituted nonanoates, where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: Products include 5-chlorononanoic acid or 5-chlorononanal, depending on the extent of oxidation.
Scientific Research Applications
Chloromethyl 5-chlorononanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 5-chlorononanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 5-chloropentanoate
- Chloromethyl 5-chlorohexanoate
- Chloromethyl 5-chloroheptanoate
Uniqueness
Chloromethyl 5-chlorononanoate is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets. The presence of both chloromethyl and chlorononanoate groups provides distinct chemical properties that can be leveraged in various applications .
Properties
CAS No. |
80418-74-2 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 5-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-5-9(12)6-4-7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChI Key |
MJVJQTXCHDQYKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
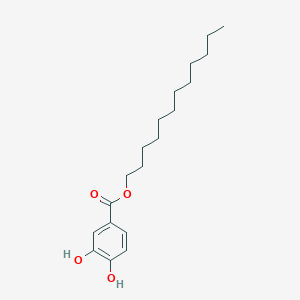
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
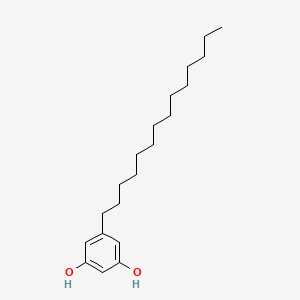
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)

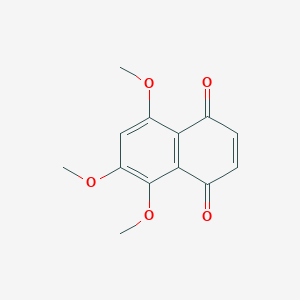
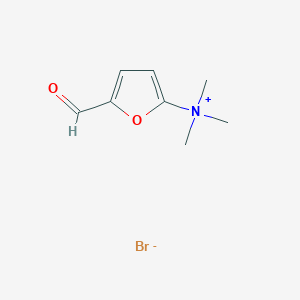
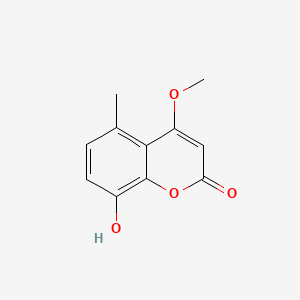
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
